molecular formula C7H14O5 B1597676 Methyl 6-deoxy-alpha-D-glucopyranoside CAS No. 5155-43-1

Methyl 6-deoxy-alpha-D-glucopyranoside

Cat. No.: B1597676
CAS No.: 5155-43-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-ZFYZTMLRSA-N
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Description

Methyl 6-deoxy-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 6-deoxy-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and glycoside formation. It interacts with various enzymes, such as glycosidases and glycosyltransferases, which are involved in the hydrolysis and synthesis of glycosidic bonds. These interactions are crucial for understanding the mechanisms of carbohydrate processing and the role of glycosides in biological systems .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular function. For example, it can modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby impacting cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play a role in the hydrolysis and synthesis of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. This distribution is crucial for its biological activity and effects on cellular function .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytosol and vacuoles. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins within these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372982
Record name Methyl 6-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-43-1
Record name Methyl 6-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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